1-(2-Methylquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-Methylquinolin-4-yl)piperidine-4-carboxamide, also known as 2-Me-MBC, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the piperidine class of compounds and has been found to have interesting pharmacological properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(2-Methylquinolin-4-yl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of sigma-1 receptor activity. This may result in changes in the release of neurotransmitters such as dopamine and serotonin, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been found to have analgesic properties, meaning that it can reduce pain perception. It has also been shown to have neuroprotective effects, meaning that it can protect neurons from damage caused by oxidative stress or other factors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methylquinolin-4-yl)piperidine-4-carboxamide in laboratory experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this protein. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(2-Methylquinolin-4-yl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the sigma-1 receptor and its role in physiological processes. Finally, there is interest in developing new derivatives of this compound that may have improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(2-Methylquinolin-4-yl)piperidine-4-carboxamide involves the reaction of 2-methyl-4-nitroquinoline with piperidine-4-carboxylic acid in the presence of a reducing agent such as tin(II) chloride. The resulting product is then purified using standard laboratory techniques such as column chromatography.
Scientific Research Applications
1-(2-Methylquinolin-4-yl)piperidine-4-carboxamide has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes including pain perception, memory formation, and cellular stress response.
Properties
IUPAC Name |
1-(2-methylquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-10-15(13-4-2-3-5-14(13)18-11)19-8-6-12(7-9-19)16(17)20/h2-5,10,12H,6-9H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUDJGLFCUMGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.